A Technical Guide to 1-(2-Bromoethyl)piperidine hydrobromide (CAS 89796-22-5): Properties, Synthesis, and Handling for Research Professionals
A Technical Guide to 1-(2-Bromoethyl)piperidine hydrobromide (CAS 89796-22-5): Properties, Synthesis, and Handling for Research Professionals
Introduction
1-(2-Bromoethyl)piperidine hydrobromide, with CAS Registry Number 89796-22-5, is a valuable heterocyclic building block widely employed in synthetic organic chemistry and medicinal chemistry. It serves as a key intermediate for introducing the 1-(2-ethyl)piperidine moiety into a target molecule. This functional group is of particular interest to drug development professionals due to the prevalence of the piperidine scaffold in a vast range of clinically approved pharmaceuticals.[1] The piperidine ring is considered a "privileged scaffold" because its inclusion in a molecule can enhance metabolic stability, modulate solubility and lipophilicity, and improve pharmacokinetic profiles, often with reduced toxicity.[1] This guide provides an in-depth overview of the core properties, synthesis, safe handling procedures, and applications of 1-(2-Bromoethyl)piperidine hydrobromide for researchers and scientists.
Physicochemical and Structural Properties
The fundamental identity of a chemical reagent is established by its structural and physical properties. This compound is the hydrobromide salt of 1-(2-bromoethyl)piperidine, rendering it a more stable, solid, and easily handled substance compared to its free base form.
Caption: Chemical structure of 1-(2-Bromoethyl)piperidine hydrobromide.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 89796-22-5 | [2][3][4][5] |
| Molecular Formula | C₇H₁₅Br₂N (or C₇H₁₄NBr·HBr) | [2][4][5] |
| Molecular Weight | 273.01 g/mol | [2][3][4][5] |
| Appearance | Pale-yellow to yellow-brown solid powder | [6] |
| Melting Point | 219-220 °C | [2] |
| Purity | Typically ≥95% | [4][6] |
| InChI Key | RIOIXQFVMBDUGI-UHFFFAOYSA-N | [3][6] |
| SMILES | Br.BrCCN1CCCCC1 |[4][5] |
Spectroscopic Characterization
For any research application, verifying the identity and purity of starting materials is a cornerstone of experimental validity. While comprehensive spectral data is not always publicly cataloged, it is imperative for the end-user to obtain a Certificate of Analysis (CoA) from the supplier, which should include ¹H NMR, ¹³C NMR, and Mass Spectrometry data.[5][7]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the 1.5-3.5 ppm range, and two methylene groups (-CH₂-CH₂Br) as triplets in the 3.0-4.0 ppm region. The N-H proton of the hydrobromide salt may appear as a broad signal.
-
¹³C NMR: The carbon spectrum will show distinct signals for the five unique carbons in the structure. The carbon bonded to the bromine atom will be the most downfield-shifted among the aliphatic carbons.
-
Mass Spectrometry (MS): The exact mass is 272.955 Da.[2] Mass spectrometry will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).
Safety, Handling, and Storage
Proper handling of this reagent is essential to ensure laboratory safety and maintain the integrity of the compound.
GHS Hazard Classification
This compound is classified as hazardous. The key GHS classifications are summarized below.
Table 2: GHS Hazard Information
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning [8] |
| Hazard Statements | H302: Harmful if swallowed.[2][8] H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] |
| Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[2] |
Recommended Handling Protocol
A systematic approach to handling minimizes exposure and risk.
Caption: Recommended workflow for safely handling the reagent.
Core Handling Steps:
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhaling dust, which may cause respiratory irritation (H335).[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Avoid Contact: Take measures to prevent contact with skin and eyes, as the compound causes skin and serious eye irritation.[8]
-
Hygiene: Do not eat, drink, or smoke when using this product.[8] Wash hands and any exposed skin thoroughly after handling.[8][10]
First Aid Measures
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[8][10] If symptoms persist, seek medical attention.
-
If on Skin: Wash with plenty of soap and water.[8] If skin irritation occurs, get medical help.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]
-
If Swallowed: Rinse mouth.[8] Call a POISON CENTER or doctor as it is harmful if swallowed.[8][10]
Storage and Stability
For optimal shelf life and to prevent degradation, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[5][8] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[5] It should be stored away from incompatible materials such as strong oxidizing agents.
Synthesis and Reactivity
Synthetic Protocol via Phenyl Ether Cleavage
A documented method for preparing this compound involves the cleavage of a phenoxy ether using hydrobromic acid. This method is effective as HBr serves as both the acid catalyst and the nucleophilic bromide source.
Reaction: 1-(2-phenoxyethyl)piperidine + HBr → 1-(2-bromoethyl)piperidine hydrobromide + Phenol
Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Adapted from PrepChem.com[11]
-
Reaction Setup: In a suitable reaction vessel equipped with a condenser and magnetic stirrer, combine 15 g of 1-(2-phenoxyethyl)piperidine with 30 ml of 40% hydrobromic acid.
-
Heating: Heat the stirred reaction mixture to 150°C and maintain this temperature for 7 hours. The high temperature is necessary to facilitate the cleavage of the stable aryl-ether bond.
-
Workup: After cooling the reaction solution to room temperature, add 20 ml of chloroform. The purpose of the chloroform is to extract the phenol byproduct from the aqueous layer containing the desired product salt. Separate the layers.
-
Isolation: Concentrate the remaining hydrobromic acid (aqueous) layer under reduced pressure to remove water and excess HBr, yielding a crude residue.
-
Purification: Recrystallize the residue from approximately 5 ml of ethyl alcohol. This step removes impurities, yielding the purified 1-(2-bromoethyl)piperidine hydrobromide. The reported yield for this procedure is 79%.[11]
Application as an Electrophilic Building Block
The primary utility of 1-(2-bromoethyl)piperidine hydrobromide is as an alkylating agent. The bromoethyl group is an excellent electrophile, susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, indazoles, and sulfonohydrazides.[2]
It is crucial to understand that for the alkylation reaction to proceed, the free base form of the piperidine is required. Therefore, the reaction is typically carried out in the presence of a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) which deprotonates the hydrobromide salt in situ, liberating the nucleophilic nitrogen of the reagent to be alkylated. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is common as it effectively dissolves the salt and facilitates the Sₙ2 reaction.[2]
Applications in Drug Discovery and Development
The piperidine motif is a cornerstone of modern medicinal chemistry, appearing in numerous drugs targeting central nervous system (CNS) disorders, cancers, and infectious diseases.[1] The introduction of the 1-(2-ethyl)piperidine group using this reagent can be a key step in a synthetic campaign for several strategic reasons:
-
Modulation of Physicochemical Properties: The piperidine nitrogen is basic (pKa ≈ 11), allowing for salt formation which can dramatically improve the aqueous solubility and bioavailability of a drug candidate.
-
Receptor and Enzyme Interactions: The piperidine ring can act as a hydrogen bond acceptor and its flexible chair conformation can adapt to the steric demands of a biological target's binding pocket.[1]
-
Pharmacokinetic Tailoring: The presence of the piperidine scaffold can enhance metabolic stability, a critical parameter in drug design.[1]
Researchers utilize 1-(2-bromoethyl)piperidine hydrobromide to synthesize libraries of novel compounds, where the piperidine moiety is systematically incorporated to probe structure-activity relationships (SAR) and optimize lead compounds into viable drug candidates.
References
-
Synthesis of 1-(2-bromoethyl)piperidine hydrobromide - PrepChem.com. [Link]
-
Piperidine,1-(2-bromoethyl) - MOLBASE. [Link]
-
Safety Data Sheet - Angene Chemical. [Link]
-
3-Bromo-piperidine hydrobromide - Chem-Impex. [Link]
-
1-(2-Bromoethyl)piperidine hydrobromide | C7H15Br2N | CID 12440783 - PubChem. [Link]
-
Safety Data Sheet: Piperidine - Carl ROTH. [Link]
-
1-(2-bromoethyl)piperazine dihydrobromide | CAS 89727-93-5 | AMERICAN ELEMENTS ®. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]
-
Applications of Piperidine for the Development of New Drugs. I. New Potent Respiratory Stimulants - J-STAGE. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 1-(2-bromoethyl)piperidine hydrobromide | 89796-22-5 [sigmaaldrich.com]
- 4. aldlab-chemicals_Piperidine, 1-(2-bromoethyl)-, hydrobromide [aldlab.com]
- 5. 89796-22-5|1-(2-Bromoethyl)piperidine hydrobromide|BLD Pharm [bldpharm.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. 89796-22-5 | 1-(2-Bromoethyl)piperidine hydrobromide | Inorganic Salts | Ambeed.com [ambeed.com]
- 8. echemi.com [echemi.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. prepchem.com [prepchem.com]
